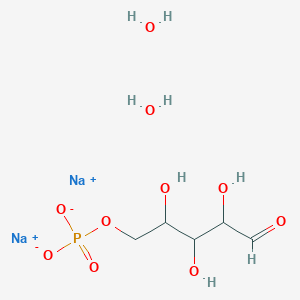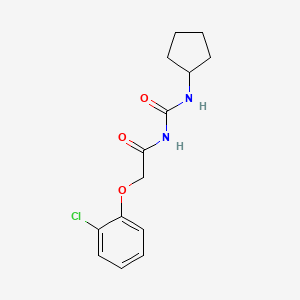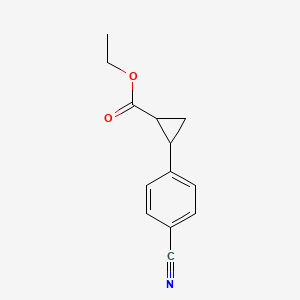
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate typically involves the phosphorylation of ribose. One common method is the reaction of ribose with phosphoric acid in the presence of sodium hydroxide, followed by crystallization to obtain the disodium salt dihydrate form . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and equipment to handle large volumes of reactants and products. The crystallization step is crucial in industrial settings to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ribose derivatives with additional oxygen-containing functional groups, while reduction may produce ribitol derivatives .
Scientific Research Applications
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate involves its role as an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of NADPH and ribose-5-phosphate, which are essential for cellular metabolism and the synthesis of nucleotides and nucleic acids . The compound interacts with various enzymes in this pathway, facilitating the conversion of glucose-6-phosphate to ribose-5-phosphate and other intermediates .
Comparison with Similar Compounds
Similar Compounds
D-Ribose: A simple sugar that is a precursor to Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate.
Ribose-5-phosphate: The monophosphate form of the compound without the disodium salt and dihydrate components.
Ribitol: A reduced form of ribose that lacks the phosphate group.
Uniqueness
This compound is unique due to its role as a disodium salt and its hydration state, which enhances its stability and solubility in aqueous solutions . This makes it particularly useful in biochemical and industrial applications where stability and solubility are crucial .
Properties
Molecular Formula |
C5H13Na2O10P |
|---|---|
Molecular Weight |
310.10 g/mol |
IUPAC Name |
disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate |
InChI |
InChI=1S/C5H11O8P.2Na.2H2O/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
ROFJYRUKQPRHKK-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12513111.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)

![(2S)-4-(2,3-dihydro-1H-inden-5-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12513126.png)
![(17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B12513129.png)
![(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B12513145.png)

![N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513154.png)
![2-[(2-{3-[(2-Fluorophenyl)methoxy]phenyl}cyclopentyl)amino]acetamide](/img/structure/B12513157.png)

![2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12513186.png)
![{3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate](/img/structure/B12513196.png)
